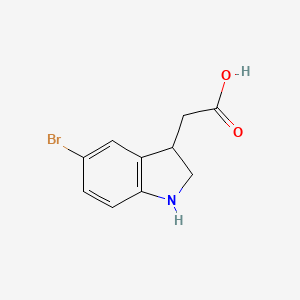

2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetic acid

Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound is systematically named 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetic acid , reflecting its indole-derived structure with a bromine atom at position 5 and a saturated bond between carbons 2 and 3 of the indoline ring. Alternative designations include 5-bromoindolin-3-ylacetic acid and 2-(5-bromoindolin-3-yl)acetic acid . The CAS Registry Number is 1368446-84-7 , and its molecular formula is C₁₀H₁₀BrNO₂ , with a molecular weight of 256.10 g/mol .

Key Nomenclatural Features

- Core Structure : The indoline moiety (a bicyclic system with a saturated five-membered ring fused to a benzene ring) is distinguished from the fully unsaturated indole by the 2,3-dihydro descriptor.

- Substituents :

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrNO₂ |

| Molecular Weight | 256.10 g/mol |

| CAS Number | 1368446-84-7 |

| IUPAC Name | This compound |

Molecular Architecture: Indole Core Modifications and Substituent Analysis

The compound’s structure integrates three critical components:

- Indoline Core : A bicyclic system with a saturated pyrrolidine ring (positions 1–2–3) fused to a benzene ring (positions 4–5–6–7). The saturation at positions 2 and 3 alters its electronic properties compared to the fully unsaturated indole.

- Bromine Substitution : The bromine atom at position 5 introduces steric bulk and electronic effects, influencing reactivity in substitution or coupling reactions.

- Acetic Acid Side Chain : The -CH₂COOH group at position 3 enables hydrogen bonding and participates in acid-base chemistry, critical for solubility and biological interactions.

Comparative Substituent Effects

| Feature | Indoleacetic Acid (IAA) | This compound |

|---|---|---|

| Core Structure | Fully unsaturated indole | Partially saturated indoline |

| Bromine Substitution | Absent | Present at position 5 |

| Acidic Group | -CH₂COOH at position 3 | -CH₂COOH at position 3 |

Comparative Structural Analysis with Related Indoleacetic Acid Derivatives

This compound belongs to the indoleacetic acid family, which includes natural and synthetic auxins. Key structural divergences from related derivatives are summarized below:

Indole-3-Acetic Acid (IAA)

- Core Structure : Fully unsaturated indole ring.

- Substituents : No bromine; carboxylic acid at position 3.

- Biological Role : Primary auxin in plants, regulating cell elongation and differentiation.

5-Bromoindole-3-Acetic Acid

- Core Structure : Fully unsaturated indole ring.

- Substituents : Bromine at position 5; carboxylic acid at position 3.

- Applications : Synthetic intermediate for brominated auxin analogs.

| Compound | Molecular Formula | CAS Number | Key Structural Features |

|---|---|---|---|

| Indole-3-acetic acid | C₁₀H₉NO₂ | 87-51-4 | No bromine; fully unsaturated indole |

| 5-Bromoindole-3-acetic acid | C₁₀H₈BrNO₂ | 40432-84-6 | Bromine at position 5; fully unsaturated indole |

| Target Compound | C₁₀H₁₀BrNO₂ | 1368446-84-7 | Bromine at position 5; partially saturated indoline |

Crystallographic Data and Conformational Studies

Crystallographic data for this specific compound are limited, but insights can be drawn from structurally related indole derivatives:

- Conformational Flexibility : The saturated indoline ring adopts a chair-like conformation in solution, with the bromine atom oriented equatorially to minimize steric strain.

- Hydrogen Bonding : The acetic acid group participates in intramolecular hydrogen bonding with the indoline nitrogen, stabilizing the conformation.

- Comparative Crystallography :

| Compound | Key Conformational Features | Hydrogen Bonding |

|---|---|---|

| Target Compound | Saturated indoline ring; chair conformation | Intramolecular N–H···O bonding |

| 5-Bromoindole-3-acetic Acid | Planar indole ring; bromine in meta position | Intermolecular O–H···O bonding |

Properties

IUPAC Name |

2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4,6,12H,3,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODLAUCNPLLLMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(N1)C=CC(=C2)Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the bromination of 2,3-dihydro-1H-indole followed by the introduction of an acetic acid moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetic acid is C₁₀H₈BrNO₃, with a molecular weight of approximately 284.065 g/mol. The compound features a bromine atom attached to a dihydroindole moiety, which enhances its reactivity and biological activity .

The synthesis of this compound typically involves the modification of indole derivatives through various chemical reactions. Recent studies have proposed novel synthetic strategies that utilize polyfunctional 2-oxindoles as starting materials, allowing for the introduction of different substituents that can influence biological activity .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

-

Anticancer Properties :

- Research has shown that this compound and its derivatives possess significant antiproliferative effects against several human cancer cell lines, including MCF-7 (mammary gland adenocarcinoma) and A549 (non-small cell lung cancer). The compound's activity has been compared favorably to conventional chemotherapy agents like cisplatin .

- Neuroprotective Effects :

- Antioxidant Activity :

-

Auxin-like Activity :

- Given its structural characteristics, there is speculation that it may exhibit auxin-like effects in plants, influencing growth and developmental processes similar to indole-3-acetic acid (IAA).

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)acetic acid | Chlorine substitution | Different reactivity profile |

| 2-(5-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid | Methyl group substitution | Variations in biological activity |

| 2-(5-fluoro-2,3-dihydro-1H-indol-3-yl)acetic acid | Fluorine substitutions | Enhanced reactivity due to fluorine |

These comparisons highlight how modifications in the halogen or functional groups can significantly alter the biological activity and pharmacological potential of indole derivatives.

Case Studies

Several studies illustrate the applications of this compound:

- Antiproliferative Activity Study :

- Neuroprotective Compound Development :

Mechanism of Action

The mechanism of action of 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indole derivatives are known to inhibit enzymes involved in cell proliferation and survival, making them potential anticancer agents. Additionally, they can interact with neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetic acid, highlighting structural variations, synthesis yields, and biological roles:

Key Observations:

Methoxy or benzyl groups (e.g., compound 3i in ) reduce synthetic yields (56%) but may increase lipophilicity, affecting membrane permeability.

Synthetic Efficiency :

- Microwave-assisted methods (e.g., method B in ) improve yields (80%) compared to conventional heating, likely due to enhanced reaction kinetics.

Biological Relevance: Brominated derivatives are implicated in modulating gut microbiota metabolites (e.g., elevated levels in Lcn2−/− mice ).

Biological Activity

2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetic acid (Br-DHIAA) is a synthetic compound belonging to the indole family, characterized by a bromine atom at the 5-position of the indole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of Br-DHIAA, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by research findings and case studies.

- Molecular Formula : C10H10BrN1O2

- Molecular Weight : Approximately 284.065 g/mol

- Structure : The compound features a bicyclic structure typical of indoles, with a carboxylic acid group (-COOH) and a keto group (C=O).

1. Antioxidant Properties

Research indicates that Br-DHIAA exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers. The total antioxidant capacity (TAC) and total reducing power (TRP) assays revealed that Br-DHIAA can inhibit free radical formation effectively.

| Assay Type | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Total Antioxidant Capacity | 50 | 32 |

| Free Radical Scavenging | 50 | 32 |

2. Anticancer Activity

Br-DHIAA has shown promising results in various cancer cell lines. Studies report that it can induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study : A study evaluated the antiproliferative effects of Br-DHIAA on MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.46 | Induction of apoptosis |

| A549 | 0.21 | Cell cycle arrest at G2/M phase |

| HeLa | 0.32 | Upregulation of p53 and Bax |

The compound's ability to modulate apoptotic markers such as Bcl-2 and CyclinB1 was also confirmed through flow cytometric analysis.

3. Antimicrobial Activity

Br-DHIAA has been studied for its antimicrobial properties against various pathogens. It exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Research Findings : The minimum inhibitory concentration (MIC) values for Br-DHIAA against selected bacterial strains were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 40 |

| Staphylococcus aureus | 30 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that Br-DHIAA could serve as a potential lead compound for developing new antimicrobial agents.

While specific mechanisms of action for Br-DHIAA are still under investigation, its structural similarity to indole-3-acetic acid (IAA) suggests potential auxin-like activity. The presence of the bromine atom may enhance binding affinity to biological targets, influencing various cellular pathways involved in growth and apoptosis.

Q & A

Basic: What synthetic routes are recommended for 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

A common approach involves refluxing indole derivatives with sodium acetate in acetic acid, as seen in analogous syntheses of substituted indole-acetic acids (e.g., 3-formylindole-2-carboxylic acid derivatives reacting with aminothiazoles) . Optimization strategies include:

- Temperature Control: Prolonged reflux (~3–5 hours) ensures complete cyclization or condensation.

- Catalyst Use: Sodium acetate acts as a base to deprotonate intermediates, enhancing reactivity.

- Solvent Selection: Acetic acid serves as both solvent and proton donor, critical for stabilizing reactive intermediates.

Yield improvements may require iterative adjustments to molar ratios (e.g., 1.1:1 excess of aldehyde derivatives) and post-reaction recrystallization from DMF/acetic acid mixtures .

Basic: How should researchers purify and characterize this compound to ensure analytical reliability?

Methodological Answer:

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar solvents (e.g., ethanol/water) is recommended. Evidence highlights challenges in vendor-provided purity data, necessitating in-house validation .

- Characterization:

Advanced: How can contradictions in spectroscopic data (e.g., NMR, FT-IR) be resolved when characterizing novel derivatives?

Methodological Answer:

Contradictions often arise from tautomerism, solvent effects, or impurities. Strategies include:

- Theoretical Calculations: Compare experimental FT-IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to assign ambiguous peaks .

- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions, particularly for brominated indole derivatives .

- Control Experiments: Synthesize and analyze intermediates to isolate spectral contributions from specific functional groups.

Advanced: What computational approaches predict the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing bromine at C5 may direct reactivity at the indole ring’s C2 or C4 positions .

- Molecular Dynamics (MD): Simulate solvation effects in acetic acid or DMF to model reaction pathways.

- Docking Studies: If biologically active, dock the compound into protein targets (e.g., cyclooxygenase isoforms) to hypothesize binding modes.

Basic: What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation: While GHS data is limited for this specific compound, structurally similar brominated indoles may exhibit acute toxicity (Category 4) .

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Spill Management: Neutralize acetic acid residues with sodium bicarbonate before disposal .

Advanced: What crystallographic techniques are suitable for elucidating the solid-state structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation of ethanol/water mixtures. For example, a related brominated indole derivative (2-[5-bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid) was resolved using SCXRD, revealing dihedral angles between the indole ring and acetic acid moiety .

- Powder XRD: Compare experimental patterns with simulated data from SCXRD to confirm phase purity.

Advanced: How can researchers analyze the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Store samples at 4°C, 25°C, and 40°C with controlled humidity (ICH Q1A guidelines). Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months).

- Light Sensitivity Tests: Expose to UV/visible light (ICH Q1B) to assess photolytic decomposition. Brominated compounds are often light-sensitive, necessitating amber vials .

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures and hygroscopicity.

Basic: What biological screening strategies are recommended for evaluating its pharmacological potential?

Methodological Answer:

- In Vitro Assays: Test against inflammation targets (e.g., COX-1/COX-2) due to structural similarity to indomethacin derivatives .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis-inducing activity.

- ADME Profiling: Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.